molecular formula C11H14O4S B1324138 Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate CAS No. 898772-11-7

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Cat. No.: B1324138
CAS No.: 898772-11-7
M. Wt: 242.29 g/mol
InChI Key: OLWARJZHYNFAIB-UHFFFAOYSA-N
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Description

Propyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate ( 898772-11-7) is a high-purity chemical compound offered as a clear liquid, with a documented purity of 97% . It is characterized by its molecular formula C11H14O4S and a molecular weight of 242.29 g/mol . This ester is primarily used as a primary and secondary intermediate in various research and development processes, particularly in organic synthesis and medicinal chemistry . The presence of both the thiophene ring and the protected aldehyde (1,3-dioxolane group) in its structure makes it a versatile building block for constructing more complex molecules. Its physical properties include a density of approximately 1.24 g/cm³ and a flash point of 171.8°C, which are important for safe handling and storage recommendations . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound for further chemical transformations, including hydrolysis of the acetal or derivatization of the ester moiety, to create novel compounds for material science or pharmaceutical screening applications.

Properties

IUPAC Name

propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-2-5-13-10(12)8-3-4-9(16-8)11-14-6-7-15-11/h3-4,11H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWARJZHYNFAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641885
Record name Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-11-7
Record name Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions . Further research is needed to fully elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)

Structural Differences :

  • Core Heterocycle : DFM contains a furan ring, whereas the target compound features a thiophene ring. Thiophene’s higher aromaticity (due to sulfur’s electronegativity) enhances thermal stability and electronic properties compared to furan.
  • Functional Groups : DFM has a hydroxymethyl (-CH2OH) group, while the target compound substitutes this with a propyl ester (-COOPr).

Physicochemical Properties :

Property DFM Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate (Inferred)
Core Structure Furan Thiophene
Key Functional Groups 1,3-dioxolane, -CH2OH 1,3-dioxolane, -COOPr
Solubility Polar solvents (e.g., ethanol) Likely higher in organic solvents (e.g., chloroform)
Stability Moderate (prone to etherification) Enhanced (thiophene aromaticity, stable ester)

Thiophene Derivatives with Amino/Hydroxy Substituents

Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone () Structural Differences:

  • Substituents: The compound has amino and hydroxy groups, which increase polarity and hydrogen-bonding capacity, unlike the non-polar dioxolane and ester groups in the target compound.
  • Applications: Amino/hydroxy thiophenes are often used in medicinal chemistry (e.g., kinase inhibitors). In contrast, the target compound’s ester and dioxolane groups suggest utility in polymer science or as a synthetic intermediate.

Synthesis : Both compounds may share reaction conditions (e.g., 1,4-dioxane solvent, triethylamine catalyst), but divergent substituents necessitate tailored pathways .

Pyridalyl (Unrelated but Illustrative)

Pyridalyl, a halogenated phenyl ether, exemplifies compounds with ether functionalities but differs fundamentally in structure and application (e.g., insecticide) . This highlights the diversity of ether/acetal-containing compounds but underscores the uniqueness of the thiophene-dioxolane-ester framework.

Research Findings and Implications

  • Thermal Stability : The thiophene core in this compound likely outperforms furan-based DFM in high-temperature applications (e.g., polymer matrices).
  • Synthetic Efficiency : The absence of hydroxyl groups reduces side reactions compared to HMF-derived DFM, streamlining production .
  • Application Potential: The propyl ester’s lipophilicity positions this compound for use in hydrophobic coatings or drug formulations, whereas DFM’s polar hydroxymethyl group limits such roles.

Biological Activity

Propyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate (CAS 898772-11-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄O₄S
  • Molecular Weight : 246.30 g/mol
  • Structure : The compound features a thiophene ring and a dioxolane moiety, which contribute to its unique chemical behavior.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focusing on thiophene derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the thiophene ring enhances antibacterial activity through mechanisms such as disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Studies have shown that dioxolane-containing compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and could have implications in therapeutic applications for diseases associated with oxidative stress .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This suggests that this compound could be beneficial in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated a significant reduction in bacterial growth for Staphylococcus aureus and Escherichia coli when exposed to the compound at varying concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Study on Antioxidant Activity

In another investigation assessing antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The results showed that this compound exhibited a scavenging activity of 70% at a concentration of 100 µg/mL, indicating strong antioxidant capabilities.

Concentration (µg/mL)Scavenging Activity (%)
5050
10070

Q & A

Q. What are the standard synthetic routes for Propyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate?

The synthesis typically involves three key steps:

  • 1,3-Dioxolane ring formation : Reacting a carbonyl compound (e.g., aldehyde/ketone) with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) .
  • Thiophene ring construction : Using the Gewald reaction, which condenses a nitrile, ketone, and elemental sulfur in the presence of a base (e.g., morpholine) .
  • Esterification : The carboxylic acid intermediate is esterified with propanol under acidic conditions (e.g., H₂SO₄). Replace ethanol (used in ethyl analogs) with propanol for the propyl variant . Key optimization : Control reaction temperature (80–120°C) and catalyst loading to minimize byproducts like etherified derivatives .

Q. How is the compound characterized post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., dioxolane protons at δ 4.8–5.2 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Determines bond angles (e.g., C–S–C ~95–100° in thiophene) and confirms stereochemistry. Programs like SHELXL refine structural data .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 257.25 for C₁₁H₁₄O₄S) .

Q. What are the primary chemical reactions for modifying the compound?

  • Oxidation : Use H₂O₂ or m-CPBA to convert the thiophene sulfur to sulfoxide/sulfone derivatives .
  • Electrophilic Substitution : Bromination (Br₂/FeCl₃) or nitration (HNO₃/H₂SO₄) at the thiophene’s α-position .
  • Reduction : LiAlH₄ reduces the ester to a primary alcohol .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence bioactivity?

  • Alkyl Chain Impact : Longer chains (e.g., octyl vs. ethyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. For example, ethyl analogs exhibit MIC values of 3.125 mg/mL against Salmonella Typhi, while propyl derivatives may show altered pharmacokinetics .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the thiophene ring improve electrophilic reactivity, whereas bulky groups (e.g., isopropylphenyl) hinder enzyme binding .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : Tools like AutoDock assess binding affinity to enzymes (e.g., bacterial dihydrofolate reductase). The dioxolane ring’s oxygen atoms form hydrogen bonds with catalytic residues .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Thiophene’s HOMO (-5.2 eV) suggests nucleophilic attack susceptibility .

Q. How can researchers resolve contradictions in reaction yields or byproduct formation?

  • Byproduct Analysis : Use HPLC or GC-MS to detect side products (e.g., etherified derivatives from acetalization of HMF with ethylene glycol) .
  • Optimization Strategies :
  • Vary solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
  • Employ flow chemistry for continuous removal of water (esterification) or sulfur (Gewald reaction) .

Q. What advanced techniques elucidate structure-activity relationships (SAR)?

  • Crystallographic Data : Compare bond distances (e.g., C–O in dioxolane: 1.41 Å vs. 1.39 Å in similar compounds) to correlate with bioactivity .
  • Pharmacophore Modeling : Identify critical moieties (e.g., thiophene’s sulfur and ester carbonyl) for antibacterial activity using software like Schrödinger .

Methodological Notes

  • Key References : SHELX for crystallography , Gewald reaction for synthesis , and PubChem for structural data .

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